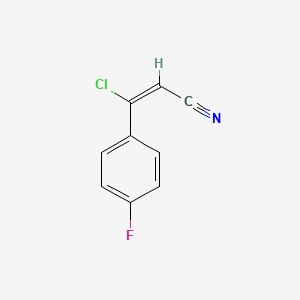![molecular formula C10H8N6OS2 B13354646 N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13354646.png)
N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a nicotinamide moiety substituted with a methylthio group. The intricate arrangement of these functional groups endows the compound with a range of biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide typically involves multi-step reactions starting from readily available precursors One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under acidic or basic conditions to form the triazole-thiadiazole core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining stringent quality control standards.
化学反応の分析
Types of Reactions
N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of nitro groups results in amines.
科学的研究の応用
N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has potential therapeutic applications in the treatment of cancer, due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole-thiadiazole core can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiadiazole derivatives: Compounds with the thiadiazole ring also show antimicrobial and anticancer properties.
Nicotinamide derivatives: These compounds are known for their role in cellular metabolism and therapeutic potential.
Uniqueness
N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide is unique due to the combination of the triazole-thiadiazole core with the nicotinamide moiety and the methylthio group. This unique structure imparts a distinct set of biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C10H8N6OS2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC名 |
2-methylsulfanyl-N-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N6OS2/c1-18-8-6(3-2-4-11-8)7(17)13-9-15-16-5-12-14-10(16)19-9/h2-5H,1H3,(H,13,15,17) |
InChIキー |
ROROKABWNIPGIX-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NN3C=NN=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13354568.png)
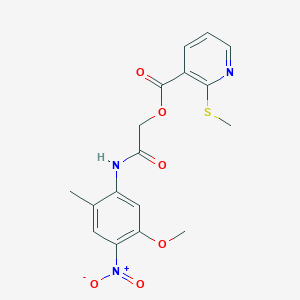
![(3AS,4S,7R,7aS)-4-methoxy-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13354577.png)
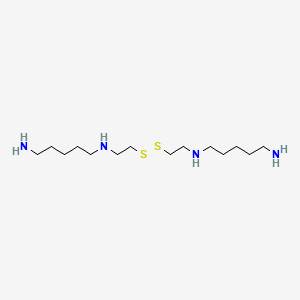

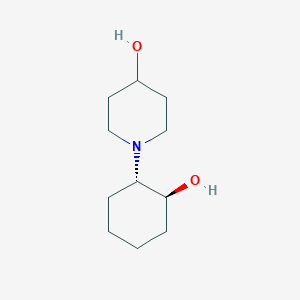
![2-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13354605.png)
![6-(3,4-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354611.png)

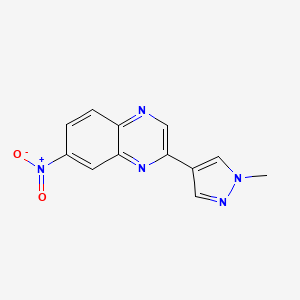
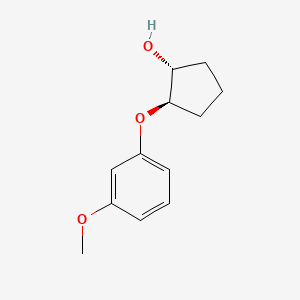
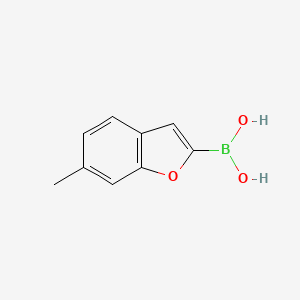
![S-[(2-Nitrophenyl)methyl]-L-cysteine](/img/structure/B13354644.png)
